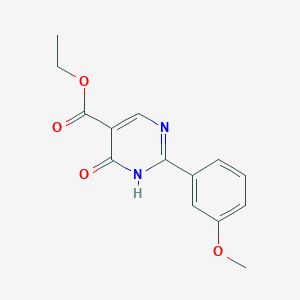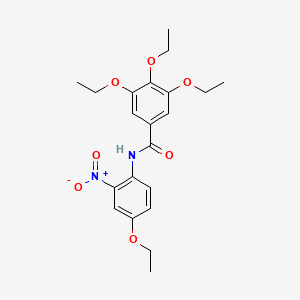
ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as MQP, is a synthetic compound that has been widely studied for its potential therapeutic applications. MQP belongs to the class of quinoline-based compounds and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate may prevent cancer cells from dividing and proliferating. Additionally, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. For example, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to protect against oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other chemotherapy drugs. Additionally, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while sparing healthy cells. However, one limitation of using ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of research is in the development of novel formulations of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate and to identify potential drug targets for the treatment of cancer and other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in humans and to determine its potential as a therapeutic agent.
合成方法
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 6-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and ethyl chloroformate. The resulting product is then purified and characterized using various analytical techniques, including NMR and mass spectrometry.
科学研究应用
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Several studies have shown that ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-6-5-9-21(12-14)18-10-13(2)16-11-15(23-3)7-8-17(16)20-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDSUVVPQDVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)




![7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)
![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5126761.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126762.png)
![2-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5126781.png)
![6-(4-chlorophenyl)-N-(2-methoxy-2-methylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5126787.png)